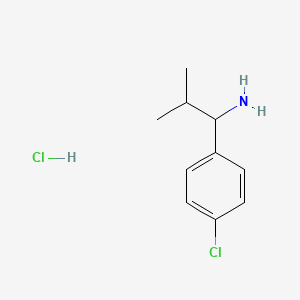

1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride

CAS No.: 72954-91-7

Cat. No.: VC3184373

Molecular Formula: C10H15Cl2N

Molecular Weight: 220.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72954-91-7 |

|---|---|

| Molecular Formula | C10H15Cl2N |

| Molecular Weight | 220.14 g/mol |

| IUPAC Name | 1-(4-chlorophenyl)-2-methylpropan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C10H14ClN.ClH/c1-7(2)10(12)8-3-5-9(11)6-4-8;/h3-7,10H,12H2,1-2H3;1H |

| Standard InChI Key | VCBGQWZZQKYLLK-UHFFFAOYSA-N |

| SMILES | CC(C)C(C1=CC=C(C=C1)Cl)N.Cl |

| Canonical SMILES | CC(C)C(C1=CC=C(C=C1)Cl)N.Cl |

Introduction

Chemical Identity and Structure

1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride is an amine hydrochloride salt with the molecular formula C₁₀H₁₅Cl₂N. The compound consists of a 4-chlorophenyl group attached to a 2-methylpropan-1-amine backbone, with the amine portion protonated and stabilized by a chloride counterion. Its structural configuration features a central carbon atom that connects the aromatic ring to the branched aliphatic portion, with the amino group providing a potential site for hydrogen bonding and salt formation .

Basic Identification Parameters

The compound is cataloged in chemical databases with specific identifiers that facilitate its precise recognition in scientific literature. These parameters establish its unique chemical identity among the vast landscape of organic compounds.

| Parameter | Value |

|---|---|

| PubChem CID | 67124518 |

| CAS Number | 72954-91-7 |

| Molecular Formula | C₁₀H₁₅Cl₂N |

| Molecular Weight | 220.14 g/mol |

| Parent Compound | 1-(4-Chlorophenyl)-2-methylpropan-1-amine (CID 12559037) |

Table 1: Basic identification parameters of 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride

Structural Descriptors

The compound's structure can be represented through various chemical notation systems, each providing a different perspective on its molecular arrangement and connectivity. These descriptors serve as standardized methods for communicating the compound's structure across different chemical platforms and databases.

| Descriptor Type | Value |

|---|---|

| IUPAC Name | 1-(4-chlorophenyl)-2-methylpropan-1-amine;hydrochloride |

| SMILES | CC(C)C(C1=CC=C(C=C1)Cl)N.Cl |

| InChI | InChI=1S/C10H14ClN.ClH/c1-7(2)10(12)8-3-5-9(11)6-4-8;/h3-7,10H,12H2,1-2H3;1H |

| InChIKey | VCBGQWZZQKYLLK-UHFFFAOYSA-N |

Table 2: Structural descriptors of 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride

Physical and Chemical Properties

The physical and chemical properties of 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride are largely determined by its molecular structure, particularly the presence of the chlorine atom on the phenyl ring and the protonated amine group. These structural features influence its solubility, stability, and reactivity patterns.

Physical Properties

As a hydrochloride salt, the compound typically exhibits enhanced water solubility compared to its free base form. This property is particularly valuable in pharmaceutical applications where aqueous solubility often correlates with improved bioavailability. The presence of the chloride counterion stabilizes the protonated amine, forming a crystalline solid with distinct physical characteristics.

The parent compound, 1-(4-chlorophenyl)-2-methylpropan-1-amine, has been studied more extensively, and some of its physical properties provide insight into the behavior of its hydrochloride salt. For instance, collision cross-section measurements of the parent compound with various adducts provide information about its three-dimensional structure and potential interactions .

Chemical Properties

As a salt, the compound undergoes dissociation in aqueous environments, releasing the protonated amine and chloride ions. This behavior is relevant for understanding its pharmacokinetics and mechanism of action in biological systems, where the compound's ionic state significantly impacts its distribution and target engagement.

Synthesis Methods

The synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride typically involves first preparing the free base amine followed by salt formation with hydrochloric acid. Several routes have been reported for synthesizing the parent compound, which can then be converted to the hydrochloride salt through a straightforward acid-base reaction.

Synthesis from 4-Chlorobenzonitrile

One documented synthetic route involves the reaction of 4-chlorobenzonitrile with isopropylmagnesium bromide, followed by reduction. This two-stage process creates the carbon framework and introduces the amine functionality required for the target compound.

Stage 1: The reaction begins with the addition of isopropylmagnesium bromide to 4-chlorobenzonitrile in tetrahydrofuran under inert atmosphere conditions. This Grignard reaction introduces the isopropyl group to the nitrile carbon.

Stage 2: Subsequent reduction with sodium borohydride in a tetrahydrofuran/methanol mixture converts the intermediate to the desired amine .

The reaction sequence can be summarized as follows:

-

4-Chlorobenzonitrile + Isopropylmagnesium bromide → Intermediate iminium species

-

Intermediate + NaBH₄ → 1-(4-Chlorophenyl)-2-methylpropan-1-amine

-

1-(4-Chlorophenyl)-2-methylpropan-1-amine + HCl → 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride

The reported yield for the free base synthesis using this method is approximately 18% , suggesting opportunities for optimization of reaction conditions to improve efficiency.

Alternative Synthetic Approaches

Alternative approaches to synthesizing 1-(4-Chlorophenyl)-2-methylpropan-1-amine may involve:

-

Reductive amination of 1-(4-chlorophenyl)-2-methylpropan-1-one with ammonia or ammonium salts

-

Reduction of the corresponding oxime or imine derivatives

-

Direct amination of 1-(4-chlorophenyl)-2-methylpropanol via activation of the hydroxyl group

The hydrochloride salt is typically formed by dissolving the free base in an appropriate solvent (such as diethyl ether or tetrahydrofuran) and introducing hydrogen chloride gas or concentrated hydrochloric acid. The salt usually precipitates from solution and can be isolated by filtration.

Structural Analysis and Characterization

The structural characterization of 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride involves various analytical techniques that provide information about its molecular arrangement, purity, and identity. These analytical data are essential for quality control and structure verification in both research and industrial settings.

Spectroscopic Analysis

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to characterize compounds like 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride.

The parent compound has been characterized by liquid chromatography-mass spectrometry (LC-MS), showing a molecular ion peak at m/z = 182 (M+H)⁺, which corresponds to the protonated free base . The hydrochloride salt would exhibit different MS fragmentation patterns due to the presence of the chloride counterion.

Crystallographic Analysis

X-ray crystallography would provide definitive information about the three-dimensional structure of 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride in the solid state. Such analysis could reveal important details about bond lengths, angles, and intermolecular interactions that influence the compound's physical properties and biological activity.

Chromatographic Properties

Chromatographic techniques are valuable for assessing the purity of 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride and for its identification in complex mixtures. High-performance liquid chromatography (HPLC) and gas chromatography (GC) methods can be developed based on the compound's polarity, size, and interaction with stationary phases.

For the parent compound, collision cross-section data have been predicted for various adducts, which can be useful for its identification using ion mobility spectrometry coupled with mass spectrometry (IMS-MS) .

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 184.08876 | 139.2 |

| [M+Na]⁺ | 206.07070 | 152.0 |

| [M+NH₄]⁺ | 201.11530 | 148.7 |

| [M+K]⁺ | 222.04464 | 145.2 |

| [M-H]⁻ | 182.07420 | 142.3 |

| [M+Na-2H]⁻ | 204.05615 | 146.1 |

| [M]⁺ | 183.08093 | 142.2 |

| [M]⁻ | 183.08203 | 142.2 |

Table 3: Predicted collision cross-section data for the parent compound 1-(4-chlorophenyl)-2-methylpropan-1-amine with various adducts

Related Compounds and Structural Analogs

Understanding the relationship between 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride and structurally related compounds provides context for its chemical behavior and potential applications. Several related compounds are mentioned in the search results, highlighting the significance of this structural class.

Parent Compound

The parent compound, 1-(4-chlorophenyl)-2-methylpropan-1-amine (CID 12559037), is the free base form from which the hydrochloride salt is derived. This compound has the molecular formula C₁₀H₁₄ClN and a molecular weight of approximately 183.68 g/mol . The conversion to the hydrochloride salt increases water solubility while potentially altering other physicochemical properties.

Structural Variants

Several structural variants of 1-(4-Chlorophenyl)-2-methylpropan-1-amine exist, including:

-

1-(4-Chlorophenyl)-2-methylpropan-1-ol: This alcohol analog may be an intermediate in some synthetic routes to the amine or could be derived from the amine through certain transformations.

-

1-(4-Chlorophenyl)-2-methylpropan-1-one: The ketone analog, which could serve as a precursor to the amine through reductive amination.

-

1-(4-Chlorophenyl)-1-fluoro-2-methylpropan-2-amine: A related compound with a modified substitution pattern, featuring fluorine as an additional halogen substituent.

These structural analogs may exhibit different biological activities and chemical reactivities compared to 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride, providing opportunities for comparative studies and structure-activity relationship investigations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume